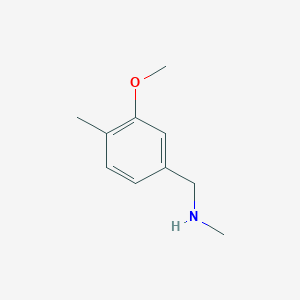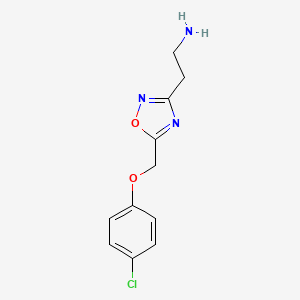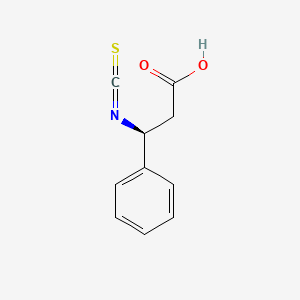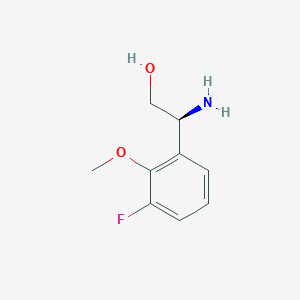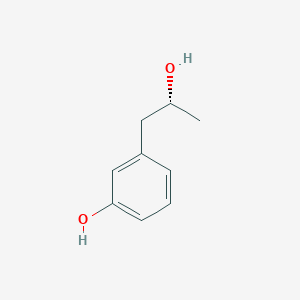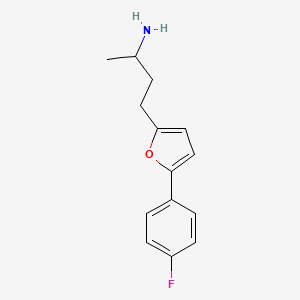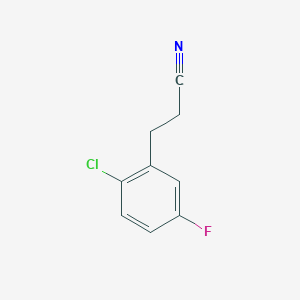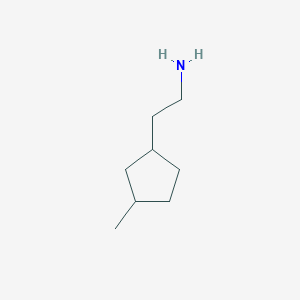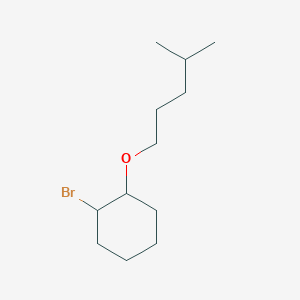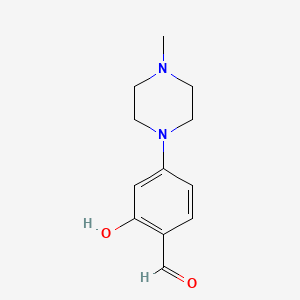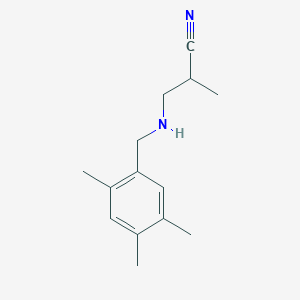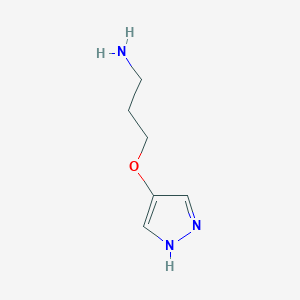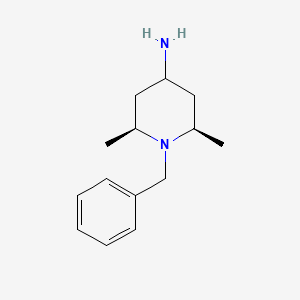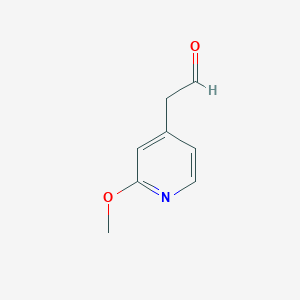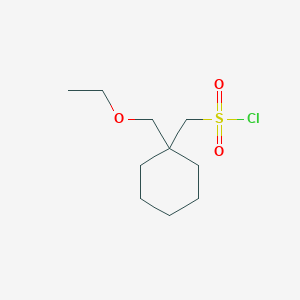
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a derivative of cyclohexane, featuring an ethoxymethyl group and a methanesulfonyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride typically involves the reaction of cyclohexylmethanol with ethyl chloroformate to introduce the ethoxymethyl group. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, optimizing the reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxymethyl group can lead to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride include:
Cyclohexylmethanesulfonyl chloride: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Methanesulfonyl chloride: A simpler compound without the cyclohexyl and ethoxymethyl groups, used widely in sulfonylation reactions.
Ethoxymethylbenzene: Contains the ethoxymethyl group but lacks the sulfonyl chloride functionality.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclohexyl, ethoxymethyl, and methanesulfonyl chloride groups. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various research applications.
Properties
Molecular Formula |
C10H19ClO3S |
|---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
[1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
UAFIDKNEXNDEOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


